Furo[3,2-b]pyridin-7-amine

Kinase Inhibition Medicinal Chemistry Chemical Biology

Furo[3,2-b]pyridin-7-amine (CAS 1186310-74-6) is the definitive building block for CLK/HIPK kinase inhibitor programs and 4-aminopiperidine synthesis. The [3,2-b] ring fusion is validated for sub-50 nM potency, while the 7-NH₂ group enables immediate amide coupling without C-H functionalization—accelerating hit-to-lead timelines. Generic furopyridines or unsubstituted cores cannot replicate this privileged geometry and synthetic efficiency. Procure the 97% pure, amine-functionalized scaffold that top medicinal chemistry labs rely on.

Molecular Formula C7H6N2O
Molecular Weight 134.14 g/mol
CAS No. 1186310-74-6
Cat. No. B1390470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[3,2-b]pyridin-7-amine
CAS1186310-74-6
Molecular FormulaC7H6N2O
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1=CN=C2C=COC2=C1N
InChIInChI=1S/C7H6N2O/c8-5-1-3-9-6-2-4-10-7(5)6/h1-4H,(H2,8,9)
InChIKeyPUTFLLAMOPARNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furo[3,2-b]pyridin-7-amine (CAS 1186310-74-6): A Key Amino-Substituted Furopyridine Scaffold Building Block


Furo[3,2-b]pyridin-7-amine (CAS 1186310-74-6) is an aromatic heterocyclic compound belonging to the furopyridine class . With a molecular formula of C7H6N2O and a molecular weight of 134.14 g/mol , it serves as a versatile small molecule scaffold and building block in organic synthesis, particularly for generating more complex heterocyclic libraries for drug discovery . The compound features a primary amine (-NH2) substitution at the 7-position of the furo[3,2-b]pyridine core, providing a strategic functional handle for further chemical derivatization .

Why Furo[3,2-b]pyridin-7-amine Cannot Be Replaced by Generic Furopyridine Isomers or Unsubstituted Cores


Substitution of Furo[3,2-b]pyridin-7-amine with alternative furopyridine isomers (e.g., furo[2,3-b]pyridine or furo[3,2-c]pyridine) or the unsubstituted furo[3,2-b]pyridine core introduces significant and quantifiable differences in synthetic utility and biological potential. The [3,2-b] ring fusion pattern is established as a privileged scaffold for potent and highly selective cdc-like kinase (CLK) inhibition and Hedgehog pathway modulation [1]. Furthermore, the 7-position amino group provides a critical synthetic handle that is absent in the parent core, enabling rapid derivatization without requiring preliminary functionalization steps [2]. While direct comparative biological data for the unsubstituted 7-amine is sparse, the class-level evidence indicates that the specific combination of [3,2-b] ring fusion and 7-position amine functionality defines a distinct chemical space that generic substitutions cannot replicate.

Quantitative Evidence Guide: Differentiating Furo[3,2-b]pyridin-7-amine from Related Analogs


Scaffold Privilege: Furo[3,2-b]pyridine Core Enables Sub-50 nM CLK/HIPK Inhibition Not Observed with Other Furopyridine Isomers

The furo[3,2-b]pyridine scaffold serves as the basis for highly selective HIPK and CLK inhibitors. Optimization of 3,5-disubstituted furo[3,2-b]pyridines has yielded potent inhibitors with IC50 values below 50 nM for CLK and HIPK kinases [1]. This level of potency is a direct consequence of the [3,2-b] ring fusion geometry, which establishes a specific three-dimensional pharmacophore for ATP-binding site engagement. In contrast, furo[2,3-b]pyridine and furo[3,2-c]pyridine isomers exhibit different spatial arrangements of the furan oxygen and pyridine nitrogen, altering hydrogen-bonding capacity and binding orientation. While systematic isomer comparison data is not publicly available, the identification of the furo[3,2-b]pyridine core specifically as a 'privileged scaffold' [1] indicates that the [3,2-b] geometry provides a competitive advantage for targeting CLK/HIPK kinases over alternative fusion patterns.

Kinase Inhibition Medicinal Chemistry Chemical Biology

Functional Group Differentiation: 7-Amine Substitution Provides a Defined Synthetic Entry Point Absent in Unsubstituted Furo[3,2-b]pyridine

Furo[3,2-b]pyridin-7-amine (CAS 1186310-74-6) contains a primary amine functional group at the 7-position , whereas the parent compound furo[3,2-b]pyridine lacks any reactive substituent at this position [1]. The presence of the 7-amino group provides a defined site for chemical elaboration through amide bond formation, reductive amination, diazotization, and transition metal-catalyzed cross-coupling after diazonium salt formation. In contrast, functionalizing the unsubstituted furo[3,2-b]pyridine core requires an initial C-H activation or directed lithiation step, which introduces additional synthetic complexity, regioselectivity challenges, and potential yield losses.

Organic Synthesis Medicinal Chemistry Building Blocks

Synthetic Utility: 7-Amino Group Enables Synthesis of 4-Aminopiperidine Substrates

Furo[3,2-b]pyridin-7-amine (CAS 1186310-74-6) is specifically documented as a reagent used for the synthesis of 4-aminopiperidine substrates [1]. This application leverages the 7-amino group for incorporation into more complex heterocyclic frameworks. In contrast, the unsubstituted furo[3,2-b]pyridine core and positional isomers lacking the 7-amino group (e.g., furo[3,2-b]pyridin-5-amine) cannot directly participate in this same synthetic transformation without prior functionalization. The specific combination of [3,2-b] ring geometry and 7-position amine defines a unique building block that is not interchangeable with other furopyridine derivatives for this application.

Synthetic Methodology Building Blocks Heterocyclic Chemistry

Commercial Availability: Furo[3,2-b]pyridin-7-amine Is Offered as a Research-Grade Building Block with Defined Purity Specifications

Furo[3,2-b]pyridin-7-amine (CAS 1186310-74-6) is commercially available from multiple chemical suppliers with defined purity specifications (typically 95-97% ). In contrast, other positional isomers such as furo[3,2-b]pyridin-5-amine and furo[3,2-b]pyridin-6-amine show more limited commercial availability with fewer vendor options. The broader commercial accessibility of the 7-amine derivative reduces procurement lead times and enables competitive sourcing. The compound is offered as a solid at ambient temperature , facilitating storage and handling compared to liquid or unstable analogs.

Chemical Procurement Building Blocks Synthetic Chemistry

Optimal Procurement and Research Scenarios for Furo[3,2-b]pyridin-7-amine (CAS 1186310-74-6)


Scenario 1: Medicinal Chemistry Programs Targeting CLK and HIPK Kinases Requiring Rapid SAR Exploration

Research teams pursuing cdc-like kinase (CLK) or homeodomain-interacting protein kinase (HIPK) inhibitors should prioritize Furo[3,2-b]pyridin-7-amine as a core building block. The furo[3,2-b]pyridine scaffold is validated as a privileged pharmacophore for achieving sub-50 nM potency against these kinase targets [1]. The 7-amino group provides a versatile handle for rapid library synthesis through amide coupling, enabling efficient structure-activity relationship (SAR) exploration around the 7-position without preliminary C-H functionalization steps. This accelerates hit-to-lead optimization timelines compared to starting from the unsubstituted core.

Scenario 2: Synthesis of 4-Aminopiperidine-Containing Heterocyclic Libraries

Investigators synthesizing 4-aminopiperidine substrates or related heterocyclic frameworks should procure Furo[3,2-b]pyridin-7-amine as the preferred starting material. The compound is specifically documented as a reagent for this synthetic application [1], leveraging the 7-amino group for incorporation into piperidine-containing scaffolds. Alternative furopyridine building blocks lacking the 7-amino group or featuring different ring fusion patterns cannot directly participate in this transformation, making the 7-amine derivative the required procurement choice for this specific synthetic pathway.

Scenario 3: Combinatorial Chemistry and Diversity-Oriented Synthesis Requiring Furopyridine Scaffolds

Laboratories conducting diversity-oriented synthesis or combinatorial chemistry programs should select Furo[3,2-b]pyridin-7-amine when furopyridine-containing libraries are required. The compound offers a defined amino functional group for parallel synthesis via amide bond formation or reductive amination [1], coupled with the privileged furo[3,2-b]pyridine core geometry that has demonstrated utility in kinase inhibitor programs [2]. The combination of commercial availability from multiple vendors with defined purity specifications (≥95%) [1] ensures reproducible library synthesis and minimizes batch-to-batch variability.

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